

2-Chloro-2-methylpropane physical and chemical properties

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Compound of Interest

Compound Name: 2-Chloro-2-methylpropane

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An In-depth Technical Guide to **2-Chloro-2-methylpropane**: Properties, Reactivity, and Experimental Protocols

Introduction

2-Chloro-2-methylpropane, commonly known as tert-butyl chloride, is a tertiary alkyl halide with the chemical formula $(\text{CH}_3)_3\text{CCl}$.^[1] It serves as a vital intermediate and model compound in organic chemistry, particularly for studying nucleophilic substitution and elimination reactions.^[2] This colorless, volatile, and highly flammable liquid is utilized as an alkylating agent to introduce the tert-butyl group into molecules and as a precursor in the synthesis of various organic compounds, including pharmaceuticals and fuel additives.^{[3][4]} Its distinct reactivity, driven by the stability of the tertiary carbocation intermediate it readily forms, makes it a cornerstone for understanding unimolecular reaction mechanisms.^{[2][5]}

Physical and Chemical Properties

The physical and chemical characteristics of **2-chloro-2-methylpropane** are well-documented, providing a clear profile of its behavior under various conditions. It is a colorless liquid with a characteristic odor.^{[6][7]} While it is insoluble or only slightly soluble in water, it is miscible with common organic solvents like alcohol and ether.^{[4][7][8]}

Quantitative Physical Data

The following table summarizes the key physical properties of **2-chloro-2-methylpropane**.

Property	Value
Molecular Formula	C ₄ H ₉ Cl[9][10]
Molecular Weight	92.57 g/mol [6][9]
Appearance	Colorless liquid[6][4]
Density	0.84 g/cm ³ (at 20 °C)[11] / 0.851 g/mL (at 25 °C) [4]
Boiling Point	51-52 °C[4][10]
Melting Point	-25 °C[4][10]
Vapor Pressure	4.82 psi (20 °C)[4]
Vapor Density	3.2 (vs air)[4]
Refractive Index	n _{20/D} 1.385[4]
Flash Point	-26 °C (-14.8 °F) - closed cup
Solubility	Slightly soluble in water; miscible with alcohol and ether[4][8][12]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of **2-chloro-2-methylpropane**.

Spectroscopic Data	Characteristic Peaks / Signals
^1H NMR	A single peak is observed, as all nine protons on the three methyl groups are chemically equivalent. [13]
^{13}C NMR	Two distinct signals are present, corresponding to the quaternary carbon bonded to chlorine and the three equivalent methyl carbons. [14]
Infrared (IR)	C-H stretching vibrations ($\sim 2880\text{--}3080\text{ cm}^{-1}$), C-C skeletal vibrations ($\sim 1200\text{--}1255\text{ cm}^{-1}$ and $720\text{--}750\text{ cm}^{-1}$), and a characteristic C-Cl stretching absorption ($\sim 580\text{--}780\text{ cm}^{-1}$). [15]
Mass Spectrometry (MS)	The base ion peak is typically at m/z 57, corresponding to the stable tert-butyl cation $[(\text{CH}_3)_3\text{C}]^+$. The molecular ion peak appears as a pair of peaks at m/z 92 and 94, with a characteristic 3:1 intensity ratio due to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes. [16]

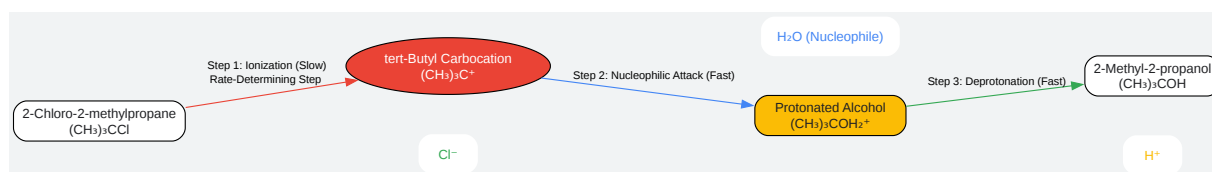
Chemical Reactivity and Mechanisms

The chemical behavior of **2-chloro-2-methylpropane** is dominated by its tendency to undergo unimolecular reactions due to the formation of a stable tertiary carbocation. It readily participates in both nucleophilic substitution ($\text{S}_{\text{N}}1$) and elimination ($\text{E}1$) reactions.[\[17\]](#)[\[18\]](#)

$\text{S}_{\text{N}}1$ (Substitution, Nucleophilic, Unimolecular) Reaction

The $\text{S}_{\text{N}}1$ mechanism is a two-step process.[\[19\]](#) The first and rate-determining step involves the slow dissociation of the C-Cl bond to form a stable tertiary carbocation intermediate.[\[20\]](#)[\[21\]](#)[\[22\]](#) In the second step, a nucleophile rapidly attacks the planar carbocation, which can occur from either face, often leading to a mixture of stereoisomers if the carbon were chiral.[\[19\]](#)[\[22\]](#) This reaction's rate is dependent only on the concentration of the alkyl halide.[\[21\]](#)[\[22\]](#)

For instance, the hydrolysis of **2-chloro-2-methylpropane** with water proceeds via an S_N1 mechanism to form 2-methyl-2-propanol.[23]



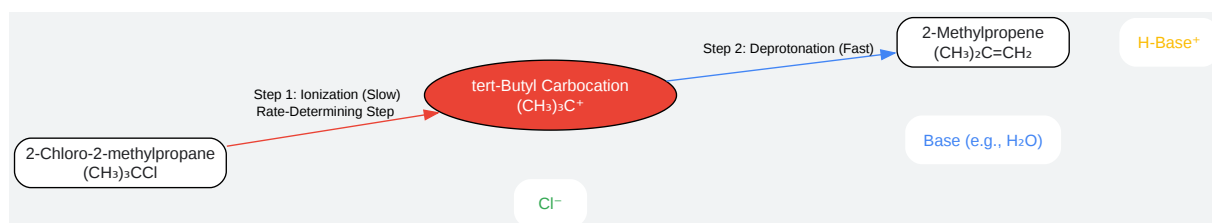
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Caption: S_N1 reaction mechanism of **2-chloro-2-methylpropane** with water.

E1 (Elimination, Unimolecular) Reaction

Concurrent with S_N1 reactions, **2-chloro-2-methylpropane** also undergoes E1 elimination, especially in the presence of a weak base and/or at elevated temperatures.[17][24] The E1 mechanism shares the same initial rate-determining step as the S_N1 reaction: the formation of the carbocation intermediate.[18][21] However, instead of a nucleophilic attack, a base (often the solvent) removes a proton from an adjacent carbon, leading to the formation of an alkene (2-methylpropene).[17][21]

When **2-chloro-2-methylpropane** is treated with a protic solvent like aqueous ethanol, it typically yields a mixture of S_N1 and E1 products.[17][18]



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Caption: E1 reaction mechanism of **2-chloro-2-methylpropane**.

Experimental Protocols

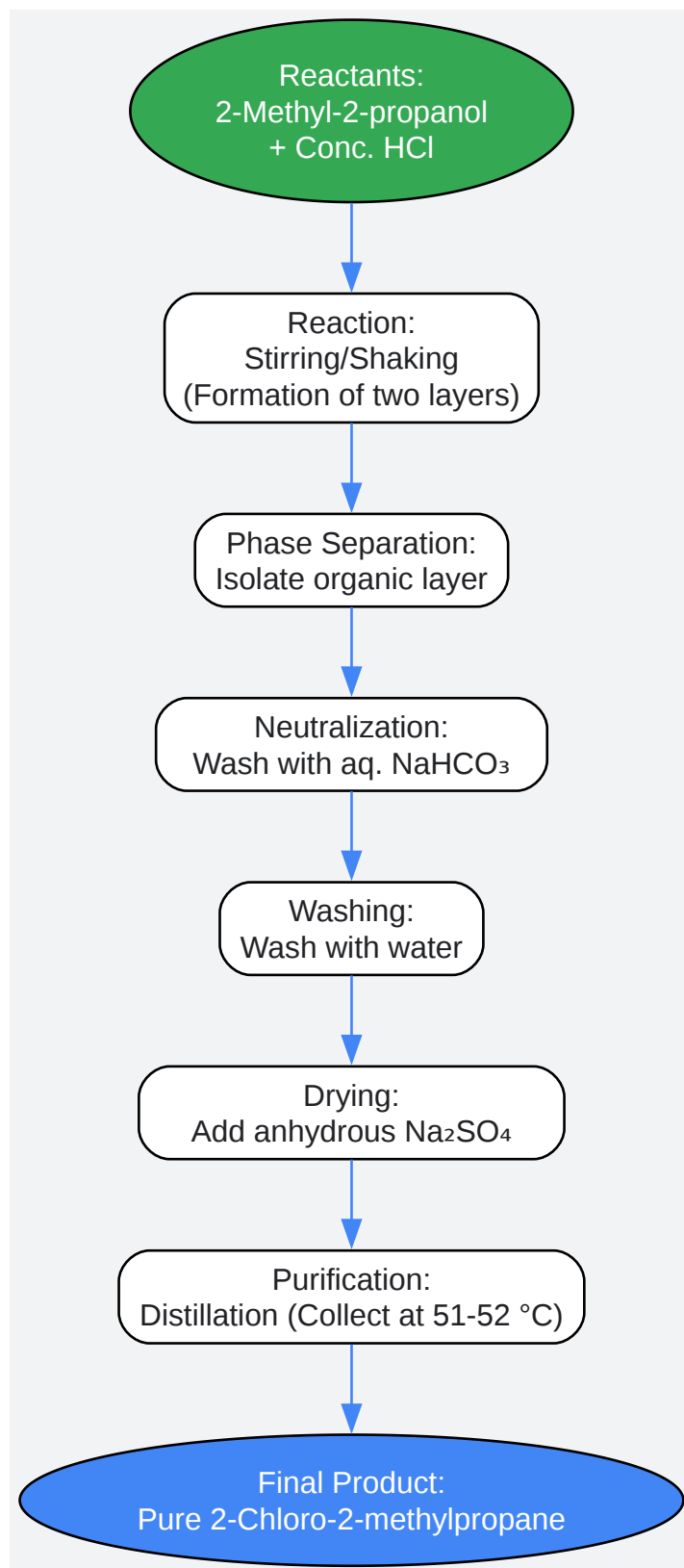
Synthesis of 2-Chloro-2-methylpropane from 2-Methyl-2-propanol

A standard and industrially scalable method for preparing **2-chloro-2-methylpropane** is through the reaction of 2-methyl-2-propanol (tert-butanol) with concentrated hydrochloric acid.
[3][25] This is an acid-catalyzed S_N1 reaction.[3][26]

Methodology:

- **Reaction Setup:** 2-methyl-2-propanol is combined with concentrated hydrochloric acid in a separating funnel or a flask equipped for stirring, typically under a fume hood.[25][27] The mixture is often cooled initially in an ice bath.[27]
- **Reaction Execution:** The mixture is shaken or stirred vigorously.[25][27] The reaction proceeds as the hydroxyl group of the alcohol is protonated, converting it into a good leaving group (water). The subsequent loss of water generates a stable tertiary carbocation, which is then attacked by the chloride ion.[3][26] As the reaction progresses, the mixture becomes cloudy and separates into two layers, as the organic product is insoluble in the aqueous acid.
[25]
- **Work-up and Purification:**
 - The layers are separated. The upper organic layer contains the crude **2-chloro-2-methylpropane**.
 - The crude product is washed with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[28] Care must be taken to vent the separating funnel frequently, as carbon dioxide gas is evolved.[28][29]
 - The organic layer is then washed with water to remove any remaining salts.[28]

- The product is dried using an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove residual water.[27][28][29] The disappearance of a milky appearance indicates the removal of water.[29]
- The final purification is achieved by distillation.[27][28][29] The fraction collected at the boiling point of **2-chloro-2-methylpropane** (51-52 °C) is the purified product.[28]



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Caption: Experimental workflow for the synthesis of **2-chloro-2-methylpropane**.

Safety Information

2-Chloro-2-methylpropane is a hazardous chemical that requires careful handling.

- **Flammability:** It is a highly flammable liquid and vapor.[9][10][30][31][32] Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[7][31][32] All work should be conducted away from open flames, sparks, and hot surfaces, and explosion-proof equipment should be used.[9][30][32]
- **Health Hazards:** Inhalation may cause respiratory tract irritation, dizziness, and headaches.[6][9] It may also cause skin and eye irritation.[9] Ingestion is harmful.[9]
- **Handling and Storage:** Store in a cool, dry, and well-ventilated place in a tightly closed container, away from sources of ignition and strong oxidizing agents.[4][10][30] It is hygroscopic and should be handled with care to avoid moisture.[4][10][30] Use appropriate personal protective equipment (PPE), including gloves and eye protection.[30][32]

Conclusion

2-Chloro-2-methylpropane is a cornerstone compound in the study of organic reaction mechanisms. Its physical properties, particularly its volatility and solubility, dictate its handling and purification procedures. Chemically, its structure predisposes it to unimolecular substitution (S_N1) and elimination ($E1$) pathways through a stable tertiary carbocation intermediate, making it an exemplary substrate for demonstrating these fundamental concepts. A thorough understanding of its properties, reactivity, and associated experimental protocols is essential for its safe and effective use in research and industrial synthesis.

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